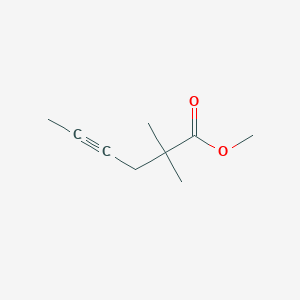
Methyl 2,2-dimethylhex-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dimethylhex-4-ynoate is an organic compound with the molecular formula C9H14O2. It is a methyl ester derivative of 2,2-dimethylhex-4-ynoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylhex-4-ynoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethylhex-4-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2,2-dimethylhex-4-yn-1-ol with methanol and a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,2-dimethylhex-4-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
Applications De Recherche Scientifique
Methyl 2,2-dimethylhex-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2,2-dimethylhex-4-ynoate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the ester group, which can be attacked by nucleophiles. The alkyne moiety also allows it to participate in cycloaddition reactions, forming cyclic compounds .
Comparaison Avec Des Composés Similaires
- Methyl but-2-ynoate
- Methyl 2,2-dimethylhex-5-enoate
- Methyl 2,2-dimethylhexanoate
Comparison: Methyl 2,2-dimethylhex-4-ynoate is unique due to the presence of both an ester group and an alkyne moiety. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its structural features also make it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl 2,2-dimethylhex-4-ynoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-9(2,3)8(10)11-4/h7H2,1-4H3 |
Clé InChI |
OGBXJDCWTXQWJK-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


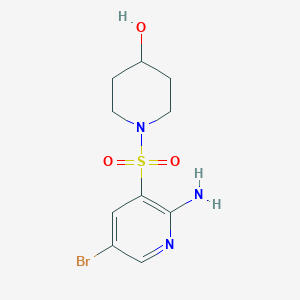

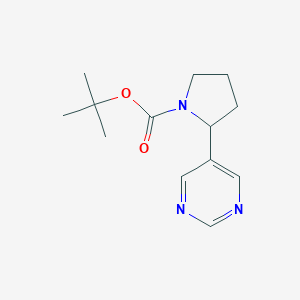
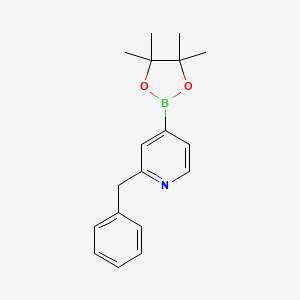
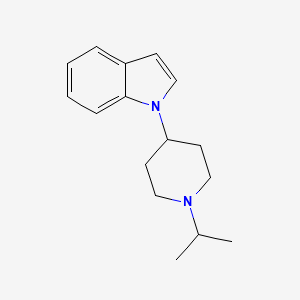
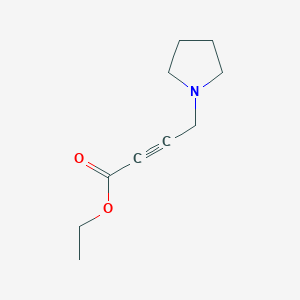
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
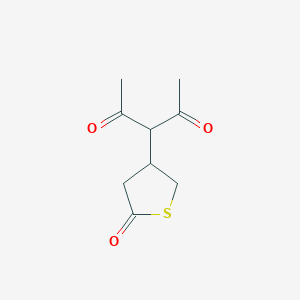
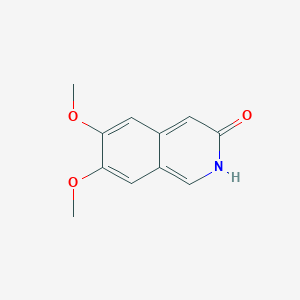
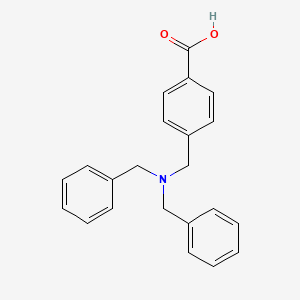
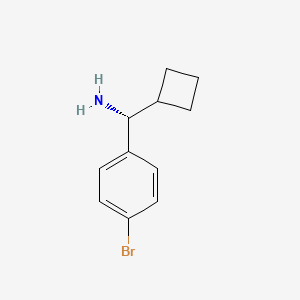
![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
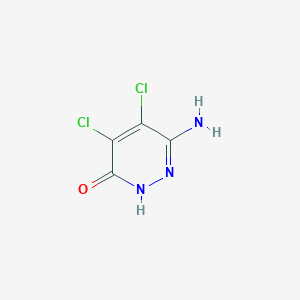
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
